Cas no 903519-82-4 (10-O-Coumaroyl-10-O-deacetylasperuloside)

10-O-クマロイル-10-O-デアセチルアスペルロシドは、イリドイド配糖体の一種であり、植物由来の生理活性化合物として注目されています。この化合物は、抗炎症作用や抗酸化活性を示すことが報告されており、特に慢性炎症や酸化ストレス関連疾患の研究分野で有用性が期待されています。構造的には、アスペルロシドの誘導体であり、クマロイル基の導入により親油性が向上し、細胞膜透過性が改善されている点が特徴です。さらに、安定性に優れ、生体内での代謝耐性が高いため、創薬候補化合物としての潜在的可能性を有しています。

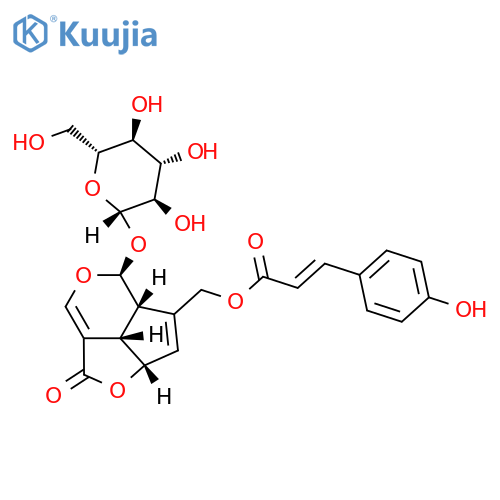

903519-82-4 structure

商品名:10-O-Coumaroyl-10-O-deacetylasperuloside

10-O-Coumaroyl-10-O-deacetylasperuloside 化学的及び物理的性質

名前と識別子

-

- 10-O-Coumaroyl-10-O-deacetylasperuloside

- [(4S,7S,8S,11S)-2-oxo-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[5.3.1.0^{4,11}]undeca-1(10),5-dien-6-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate

- 2-Propenoic acid, 3-(4-hydroxyphenyl)-, [(2aS,4aS,5S,7bS)-5-(β-D-glucopyranosyloxy)-2a,4a,5,7b-tetrahydro-1-oxo-1H-2,6-dioxacyclopent[cd]inden-4-yl]methyl ester, (2E)- (9CI)

- AKOS040760908

- [(4S,7S,8S,11S)-2-oxo-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[5.3.1.04,11]undeca-1(10),5-dien-6-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate

- 903519-82-4

-

- インチ: 1S/C25H26O12/c26-8-16-20(29)21(30)22(31)25(36-16)37-24-18-12(7-15-19(18)14(10-34-24)23(32)35-15)9-33-17(28)6-3-11-1-4-13(27)5-2-11/h1-7,10,15-16,18-22,24-27,29-31H,8-9H2/b6-3+/t15-,16+,18+,19-,20+,21-,22+,24-,25-/m0/s1

- InChIKey: JXFDBOBLMXBLDZ-ULUBWVSDSA-N

- ほほえんだ: O([C@@]1([H])[C@@H]([C@@H](O)[C@H](O)[C@@H](CO)O1)O)[C@@H]1OC=C2C(=O)O[C@@]3([H])C=C(COC(=O)/C=C/C4C=CC(O)=CC=4)[C@]1([H])[C@]32[H]

計算された属性

- せいみつぶんしりょう: 518.14242626g/mol

- どういたいしつりょう: 518.14242626g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 5

- 水素結合受容体数: 12

- 重原子数: 37

- 回転可能化学結合数: 8

- 複雑さ: 967

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 9

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 181Ų

- 疎水性パラメータ計算基準値(XlogP): -0.7

じっけんとくせい

- 色と性状: Powder

10-O-Coumaroyl-10-O-deacetylasperuloside セキュリティ情報

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する

10-O-Coumaroyl-10-O-deacetylasperuloside 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI YUAN YE Biotechnology Co., Ltd. | Y55017-1mg |

10-O-Coumaroyl-10-O-deacetylasperuloside |

903519-82-4 | 95% | 1mg |

¥1600.00 | 2023-03-21 | |

| TargetMol Chemicals | TN2573-1 mL * 10 mM (in DMSO) |

10-O-Coumaroyl-10-O-deacetylasperuloside |

903519-82-4 | 98% | 1 mL * 10 mM (in DMSO) |

¥ 5,360 | 2023-07-11 | |

| TargetMol Chemicals | TN2573-1 mg |

10-O-Coumaroyl-10-O-deacetylasperuloside |

903519-82-4 | 98% | 1mg |

¥ 1,520 | 2023-07-11 | |

| SHANG HAI YUAN YE Biotechnology Co., Ltd. | Y55017-1mg |

10-O-Coumaroyl-10-O-deacetylasperuloside |

903519-82-4 | 95% | 1mg |

¥1600.00 | 2023-09-15 | |

| TargetMol Chemicals | TN2573-1mg |

10-O-Coumaroyl-10-O-deacetylasperuloside |

903519-82-4 | 1mg |

¥ 1520 | 2024-07-20 | ||

| TargetMol Chemicals | TN2573-1 ml * 10 mm |

10-O-Coumaroyl-10-O-deacetylasperuloside |

903519-82-4 | 1 ml * 10 mm |

¥ 5360 | 2024-07-20 |

10-O-Coumaroyl-10-O-deacetylasperuloside 関連文献

-

Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370

-

Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779

-

Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148

-

Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757

-

5. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

903519-82-4 (10-O-Coumaroyl-10-O-deacetylasperuloside) 関連製品

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)

- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)

- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)

- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬